1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-3-8-15-12(9-14-13(15)16)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZOWKNVPTPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154041 | |
| Record name | 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-03-4 | |
| Record name | 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-(4-methylphenyl)-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the N1 substituent or C5 aromatic group. A comparative analysis is summarized below:
Physicochemical Properties
- Solubility : Allyl and benzyl derivatives exhibit lower aqueous solubility compared to ethyl or methyl analogs due to increased hydrophobicity .
- Thermal Stability : Allyl derivatives may decompose at lower temperatures (~100–120°C) due to the labile allyl group, whereas benzyl and chlorophenyl analogs show higher thermal stability .
- Crystallography : X-ray studies (using SHELXL ) reveal that allyl and benzyl groups induce distinct hydrogen-bonding patterns. For example, the allyl derivative forms weaker C–H···S interactions compared to the strong N–H···S networks in ethyl analogs .
Biological Activity
1-Allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with 4-methylbenzaldehyde and allylamine.
- Cyclization Reaction : The formation of the imidazole ring is achieved by reacting the starting materials with thiourea under acidic conditions.
- Purification : The crude product is purified through recrystallization or column chromatography to yield the pure compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Pseudomonas aeruginosa.
| Microbial Strain | Activity |
|---|---|
| Bacillus subtilis (Gram+) | Noteworthy antibacterial activity |
| Pseudomonas aeruginosa (Gram-) | Moderate antibacterial activity |
The compound's activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Antiviral Activity
In addition to its antimicrobial effects, this compound has been investigated for potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses to infections.
These interactions contribute to its overall antimicrobial and antiviral efficacy.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the in vitro antibacterial activity of several imidazole derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Investigation into Antiviral Properties
Research published in the Journal of Medicinal Chemistry explored the antiviral properties of imidazole derivatives. The study found that compounds similar to this compound showed promise in inhibiting viral replication in cell culture models, particularly against RNA viruses .
Preparation Methods
Synthesis via Phenacylamine and 4-Methylphenyl Isothiocyanate
A well-documented method for synthesizing 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol analogs involves the reaction between phenacylamine hydrobromide and 4-methylphenyl isothiocyanate under basic conditions. This method can be adapted for the allyl-substituted compound by replacing phenacylamine with an allyl-substituted amine or by subsequent allylation of the imidazole nitrogen.
- Reaction conditions: The reaction is typically carried out in ethanol with triethylamine as the base under heating conditions.
- Yield: High yields (~95%) have been reported for related compounds.
- Reference: Korohoda and Bojarska (1991) describe this method for similar imidazole-2-thiol derivatives, indicating its reliability and efficiency.
Multicomponent One-Pot Condensation Using 1,2-Diketones, Diammonium Hydrogen Phosphate, and Aryl Aldehydes
A green and efficient approach involves a three-component condensation reaction:
- Reactants: 1,2-diketones, diammonium hydrogen phosphate (as an ammonium source), and aryl aldehydes.
- Conditions: Reflux in water under mild conditions without the need for metal catalysts or bases.
- Advantages: This method offers simplicity, good functional group tolerance, excellent yields, and environmental benefits.
- Application: While primarily used for 2,4,5-trisubstituted imidazoles, this strategy can be adapted for 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol by selecting appropriate aldehydes and amine sources.
- Reference: A study published in Scientia Iranica (2013) highlights this catalytic green synthesis method for imidazole derivatives.
Stepwise Synthesis via Benzimidazole-2-thiol Intermediates
Although focused on benzimidazole analogs, the stepwise synthetic pathway is instructive:
- Reduction of nitroaniline to diamine.
- Cyclization with carbon disulfide to form benzimidazole-2-thiol.
- Substitution reactions to introduce aryl groups.
- Final functionalization with aldehydes under acidic catalysis.
This method involves refluxing in ethanol-water mixtures and acid catalysis to achieve the final substituted imidazole-thiol compound. Such a route can be modified to incorporate allyl groups at the nitrogen position by using allyl halides or allylating agents post-cyclization.
- Reference: A recent ACS Omega publication (2022) details this multistep synthesis for benzimidazole-2-thiols, which can be extrapolated for imidazole analogs.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Phenacylamine + 4-Methylphenyl Isothiocyanate | Phenacylamine hydrobromide, 4-methylphenyl isothiocyanate, triethylamine | Ethanol, heating | ~95 | High yield, straightforward | Requires amine precursor |
| Multicomponent One-Pot | 1,2-Diketones, diammonium hydrogen phosphate, aryl aldehydes | Reflux in water, no metal catalyst | High (varies) | Green, mild, efficient | May need optimization for allyl substitution |
| Stepwise via Benzimidazole-2-thiol | Nitroaniline, CS2, aldehydes, acid catalyst | Reflux in ethanol-water, acid catalysis | 80-90 | Well-characterized, versatile | Multi-step, longer reaction times |
Research Findings and Analysis
- The phenacylamine/isothiocyanate route is classical and yields high purity imidazole-2-thiols with good functional group tolerance. It allows for the introduction of aryl groups at C-5 and can be modified for N-allylation.
- The multicomponent green synthesis is advantageous for scale-up and sustainability, avoiding toxic reagents and harsh conditions. However, direct allyl substitution may require additional steps.
- The stepwise benzimidazole-thiol approach provides detailed control over substitution patterns and is supported by extensive spectroscopic characterization (1H NMR, 13C NMR, HRMS), ensuring structural confirmation.
Q & A
Q. What are the common synthetic routes for 1-allyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cycloaddition reactions or nucleophilic substitution. For example, imidazole derivatives can be synthesized via cycloaddition between ethyl isocyanoacetate and imidoyl chlorides, as seen in structurally related compounds . Another approach involves refluxing precursors like benzaldehyde derivatives with ammonium acetate in glacial acetic acid, followed by neutralization and recrystallization (e.g., methanol) to isolate the product . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., acetic acid) significantly impact yield. For instance, extended reflux durations (3+ hours) improve cyclization efficiency but may risk decomposition if overheated .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be analyzed?
Methodological Answer: Critical techniques include:
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., allyl protons at δ 4.5–5.5 ppm, thiol S-H signal absence due to tautomerization) .
- IR spectroscopy : Identify thiol (S-H stretch ~2500 cm) and aromatic C-H stretches (~3000 cm) .
- Elemental analysis : Validate molecular formula (e.g., CHNS) by comparing calculated vs. experimental C/H/N/S percentages .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can substituent variations on the imidazole ring affect the compound’s biological activity, and what strategies optimize this?
Methodological Answer: Substituent effects are critical for structure-activity relationships (SAR). For example:
- 4-Methylphenyl group : Enhances hydrophobicity, potentially improving membrane permeability .
- Allyl group : Introduces steric bulk and potential for Michael addition reactions, which may influence reactivity in biological systems .
- Thiol (-SH) vs. thione tautomers : The thiol form can act as a hydrogen-bond donor, while the thione tautomer may coordinate metal ions .
Optimization strategies include: - Bioisosteric replacement : Substitute the allyl group with propargyl or cyclopropyl to balance reactivity and stability .
- Halogenation : Introducing fluorine or chlorine at the phenyl ring (e.g., 4-fluorophenyl) to modulate electronic effects and metabolic stability .
Q. What computational methods predict the binding affinity of this compound with biological targets, and how are they validated experimentally?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with catalytic cysteine residues, leveraging the thiol group’s nucleophilicity) .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Experimental validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC) and mutagenesis studies to confirm key residues (e.g., replacing Cys with Ser in the active site) .
Q. How can researchers resolve contradictions in structure-activity relationship data for imidazole derivatives with different substituents?
Methodological Answer: Contradictions often arise from divergent substituent effects. For example:
- Positional isomerism : A thiol group at the 2-position (vs. 4-position) may enhance hydrogen bonding but reduce solubility .
- Electron-withdrawing groups : Nitro or fluoro substituents on the phenyl ring can increase reactivity but decrease bioavailability .
Resolution strategies include: - Systematic SAR studies : Synthesize analogs with single substituent changes (e.g., 4-methyl vs. 4-methoxyphenyl) and compare activity .
- Multivariate analysis : Apply QSAR models to isolate contributions of hydrophobicity (logP), polar surface area, and electronic parameters (Hammett constants) .
Data Contradiction Analysis
Example Issue : Conflicting reports on the thiol group’s role in cytotoxicity.
Resolution :
- Hypothesis testing : Compare thiol-protected (e.g., acetylated) vs. free thiol analogs in cytotoxicity assays .
- Mechanistic studies : Use ROS probes (e.g., DCFH-DA) to determine if thiol-mediated oxidative stress drives toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
